molecular formula C17H13ClO B14628434 3-(4-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one CAS No. 54972-30-4

3-(4-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one

Cat. No.: B14628434
CAS No.: 54972-30-4
M. Wt: 268.7 g/mol
InChI Key: NIKUOXPEGUCCKM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorophenyl group and an ethenylphenyl group, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-ethenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-propenoic acid ethyl ester
  • 3-{3-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid

Uniqueness

Compared to similar compounds, 3-(4-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one stands out due to its unique combination of a chlorophenyl group and an ethenylphenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

54972-30-4

Molecular Formula

C17H13ClO

Molecular Weight

268.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H13ClO/c1-2-13-3-8-15(9-4-13)17(19)12-7-14-5-10-16(18)11-6-14/h2-12H,1H2

InChI Key

NIKUOXPEGUCCKM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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